Tert-butyl 4-amino-2-methoxybenzoate
Description
Properties
IUPAC Name |
tert-butyl 4-amino-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)9-6-5-8(13)7-10(9)15-4/h5-7H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXSOMGDXLCMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This sequence allows selective introduction of substituents like methoxy and amino groups and protects the carboxyl group as a tert-butyl ester.
Alkylation and Protection Strategies
Selective alkylation of phenolic hydroxyl groups and protection of amino groups are critical in multi-step syntheses.
Alkylation: Phenolic hydroxyl groups on intermediates can be alkylated using alkyl halides (e.g., benzyl bromide, ethyl iodide) in the presence of bases like potassium carbonate.
Halogenation and Subsequent Functionalization
Halogenation of methyl 4-amino-2-methoxybenzoate derivatives (e.g., bromination with N-bromosuccinimide or N-iodosuccinimide) at low temperature (0°C) in solvents like chloroform or acetonitrile is reported. This step facilitates further functionalization or coupling reactions.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The tert-butyl esterification via sodium tert-butoxide in toluene is a mild and efficient method that avoids harsh acidic conditions, preserving sensitive amino and methoxy groups.
Coupling reactions using oxalyl chloride or HATU are standard amidation techniques that provide high selectivity and yields for substituted benzoic acid derivatives.
Alkylation of phenolic hydroxyls prior to amide coupling protects these groups and allows for regioselective functionalization, which is critical for complex molecule synthesis.
Halogenation at low temperature with NBS or NIS allows selective substitution on the aromatic ring without affecting sensitive functional groups, facilitating downstream modifications.
The tert-butyl group is preferred as a protecting group for the carboxyl function due to its stability and ease of removal under acidic conditions, which is advantageous in multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-amino-2-methoxybenzoate has been identified as a precursor in the synthesis of biologically active compounds. Its structural features allow for various modifications, making it a valuable building block in drug development.
- Anti-inflammatory Properties: Research indicates that this compound can modulate biological pathways related to pain and inflammation. Studies have demonstrated its ability to interact with specific enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent .
- Cancer Therapy: Derivatives of this compound have shown promise in targeting certain cancer cell lines, indicating its role in developing new cancer therapies.
Material Science
The compound is utilized in the development of polymers and specialty chemicals due to its unique chemical structure. Its bulky tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability in drug formulations .
Organic Synthesis
This compound serves as an intermediate in synthesizing more complex organic compounds. Its stability and reactivity make it a valuable reagent in various chemical reactions, including:
- Esterification: The compound can undergo esterification reactions to form esters with different alcohols.
- Substitution Reactions: The methoxy group can be substituted with other functional groups, allowing for the creation of diverse derivatives.
Case Study 1: Anti-inflammatory Activity
A study explored the anti-inflammatory effects of this compound on animal models. The compound was administered to assess its impact on inflammatory markers. Results indicated a significant reduction in pro-inflammatory cytokines, supporting its potential therapeutic application.
Case Study 2: Synthesis of Cancer Therapeutics
In another research project, scientists synthesized a series of derivatives based on this compound to evaluate their cytotoxic effects on cancer cell lines. Several derivatives exhibited enhanced activity compared to the parent compound, highlighting the importance of structural modifications in developing effective cancer treatments .
Mechanism of Action
The mechanism by which tert-butyl 4-amino-2-methoxybenzoate exerts its effects involves interactions with specific molecular targets. For instance, the amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between Tert-butyl 4-amino-2-methoxybenzoate and related benzoate esters:
*Exact molecular formula inferred from synthesis data ; †Molecular weight estimated based on structure.
Structural and Functional Comparisons
Substituent Effects on Reactivity and Stability: The tert-butyl group in this compound enhances steric bulk and hydrolytic stability compared to methyl esters (e.g., Methyl 4-amino-2-methoxybenzoate) . This makes it more suitable for reactions requiring prolonged stability under acidic/basic conditions. The methoxy group at C2 is electron-donating, directing electrophilic substitution to the C5 position. In contrast, bromo/fluoro substituents (e.g., in Tert-butyl 4-bromo-2-fluorobenzoate) increase reactivity toward nucleophilic aromatic substitution .
Synthetic Utility: this compound is used to synthesize amide derivatives (e.g., compound 19 in ) via reactions with acyl chlorides . Methyl esters, however, are more prone to hydrolysis, limiting their utility in multi-step syntheses . The amino group in Tert-butyl 4-aminobenzoate allows for further functionalization (e.g., triazine coupling), but the absence of a methoxy group reduces electronic complexity .
This compound’s amino and methoxy groups may facilitate hydrogen bonding with biological targets, as seen in retinoic acid receptor binding .
Biological Activity
Tert-butyl 4-amino-2-methoxybenzoate, a compound of interest in medicinal chemistry, has garnered attention for its biological activity and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and its relevance in drug development.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a methoxy group attached to a benzoate structure. The tert-butyl group enhances its solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Interaction : The compound has been studied for its ability to interact with various enzymes, potentially serving as a probe in biological studies to understand enzyme behavior. Its fluorescent properties may aid in imaging and tracking biological processes.
- Receptor Modulation : Research indicates that this compound may influence receptor activity, particularly in the context of retinoic acid receptors (RARs). It has shown selectivity towards RARα compared to RARβ and RARγ, making it a candidate for developing selective agonists .
- Pharmacological Potential : The structure of this compound suggests potential interactions with biological targets, including enzymes and receptors. Its amino group can form hydrogen bonds, enhancing its binding affinity to target sites.
The mechanism by which this compound exerts its effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or allosteric sites, altering their activity. This inhibition can lead to downstream effects on metabolic pathways.
- Receptor Agonism : As a selective agonist for RARα, it may modulate gene expression involved in various physiological processes, including development and differentiation.
- Fluorescent Properties : Its ability to fluoresce allows for real-time monitoring of biological interactions in cellular environments, providing insights into cellular dynamics .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Selectivity Studies : In one study, the compound was evaluated alongside various derivatives for selectivity against RAR subtypes. Results indicated that modifications to the substituents influenced selectivity and potency significantly (Table 1) .
| Compound | RARα Potency | RARβ Potency | RARγ Potency |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Derivative A | Moderate | High | Low |
| Derivative B | Low | Moderate | High |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-amino-2-methoxybenzoate, and how can intermediates be optimized for yield?
Methodological Answer: A common approach involves multi-step synthesis starting from 4-nitro-2-methoxybenzoic acid. First, esterification with tert-butanol under acidic conditions (e.g., H₂SO₄ catalysis) yields tert-butyl 4-nitro-2-methoxybenzoate. Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents like Fe/HCl. Optimization focuses on reaction time and solvent choice (e.g., ethanol vs. THF), with yields typically ranging from 65% to 85% depending on purity of intermediates . For intermediates like tert-butyl 4-nitro-2-methoxybenzoate, recrystallization from hexane/ethyl acetate mixtures improves purity (>95%) prior to reduction .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combined analytical techniques are essential:
- NMR Spectroscopy : H and C NMR in deuterated chloroform (CDCl₃) confirm ester and amine functionality. Key signals include tert-butyl protons (~1.4 ppm, singlet) and aromatic protons (~6.5–7.5 ppm). Amine protons may appear broad due to exchange but can be resolved using DMSO-d₆ .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% threshold for research-grade material). Mobile phases often use acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 252.1) and fragmentation patterns .
Q. What are the recommended storage conditions to prevent degradation of this compound?
Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to minimize photodegradation. Desiccants (e.g., silica gel) prevent hydrolysis of the tert-butyl ester. Regular stability checks via TLC (silica gel, ethyl acetate/hexane 3:7) are advised to detect decomposition products like 4-amino-2-methoxybenzoic acid .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?
Methodological Answer: For mechanistic studies (e.g., amide coupling or electrophilic substitution):
- Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., D₂O in hydrolysis studies) to identify rate-determining steps .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) map transition states and energy barriers for ester hydrolysis or amine functionalization. Basis sets like B3LYP/6-31G* are suitable for preliminary studies .
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time, particularly useful for unstable intermediates like nitroso derivatives .
Q. How do contradictory data on the compound’s solubility in polar aprotic solvents arise, and how can they be resolved?
Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. DMF) often stem from impurities or residual moisture. A systematic approach includes:
- Gravimetric Analysis : Saturate solvents at 25°C, filter undissolved material, and measure mass loss after solvent evaporation .
- Karl Fischer Titration : Quantify water content in solvents, as even 0.1% H₂O can reduce solubility by 15–20% in aprotic media .
- Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict solubility in untested solvents .
Q. What advanced strategies improve regioselectivity in functionalizing the aromatic amine group?
Methodological Answer: To direct reactions (e.g., acylation or sulfonation) to the para-amino position:
- Protecting Group Strategies : Temporarily block the methoxy group with TMSCl before functionalizing the amine .
- Directed Ortho-Metalation : Use strong bases like LDA to deprotonate the amine, enabling selective ortho-lithiation and subsequent quenching with electrophiles .
- Microwave-Assisted Synthesis : Short, high-temperature pulses (e.g., 150°C, 10 min) enhance selectivity in SNAr reactions with electron-deficient aryl halides .
Q. How can surface adsorption properties of this compound impact its reactivity in heterogeneous catalysis?
Methodological Answer: Adsorption on silica or metal oxides (common in catalysis) alters reaction pathways. Key methodologies:
- BET Surface Area Analysis : Quantify compound adsorption on catalysts like Al₂O₃ using nitrogen physisorption .
- XPS/UPS : Characterize electronic interactions between the amine group and catalytic surfaces (e.g., binding energy shifts in N 1s spectra) .
- In Situ AFM : Monitor morphological changes on surfaces during reactions, identifying adsorption-driven byproducts .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points (e.g., 139–142°C vs. 135–138°C)?
Methodological Answer: Variations arise from polymorphic forms or impurities. Resolve via:
- DSC Analysis : Identify polymorph transitions (e.g., endothermic peaks) and confirm the true melting point .
- Recrystallization Screening : Test solvents (ethanol, acetone) to isolate pure polymorphs .
- PXRD : Compare diffraction patterns with literature to verify crystalline phase .
Experimental Design
9. Design a protocol to study the compound’s stability under oxidative stress.
Methodological Answer:
- Stress Conditions : Expose to 3% H₂O₂ at 40°C for 24–72 hours.
- Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
